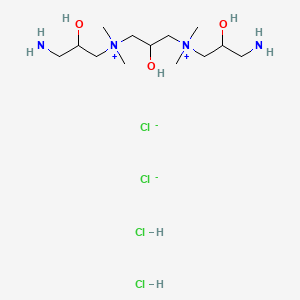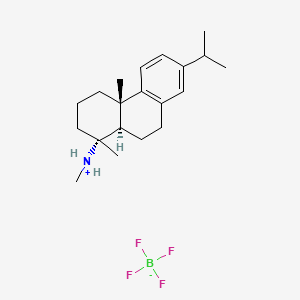
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) is a complex organic molecule with a unique structure It is characterized by its phenanthrene core, which is a polycyclic aromatic hydrocarbon, and the presence of an ammonium group bonded to a tetrafluoroborate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Isopropyl and Dimethyl Groups: These groups are introduced through alkylation reactions under controlled conditions.
Formation of the Ammonium Group: This involves the reaction of the phenanthrene derivative with an appropriate amine, followed by quaternization to form the ammonium salt.
Addition of the Tetrafluoroborate Anion: This is typically done by reacting the ammonium salt with tetrafluoroboric acid or a tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): can undergo various chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce various hydrogenated phenanthrene compounds.
Applications De Recherche Scientifique
(1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-): has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R-(1alpha,4abeta,10aalpha))-1,2,3,4,4a,5,6,9,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- (1R-(1alpha,4abeta,10aalpha))-4-[[7-isopropyl-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethylphenanthren-1-yl]methylamino]butan-2-one
Uniqueness
The uniqueness of (1R-(1alpha,4abeta,10aalpha))-(1,2,3,4,4a,9,10,10a-Octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-yl)methylammonium tetrafluoroborate(1-) lies in its specific structural features, such as the combination of the phenanthrene core with the ammonium and tetrafluoroborate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93982-94-6 |
|---|---|
Formule moléculaire |
C20H32BF4N |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]-methylazanium;tetrafluoroborate |
InChI |
InChI=1S/C20H31N.BF4/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(17,3)11-6-12-20(18,4)21-5;2-1(3,4)5/h7,9,13-14,18,21H,6,8,10-12H2,1-5H3;/q;-1/p+1/t18-,19-,20-;/m1./s1 |
Clé InChI |
DGUSFPUACGIYRQ-DEXIKXDTSA-O |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)[NH2+]C)C |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)[NH2+]C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



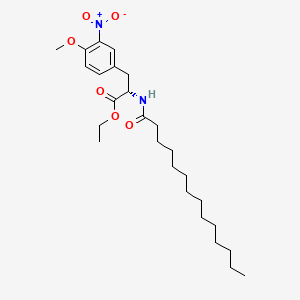
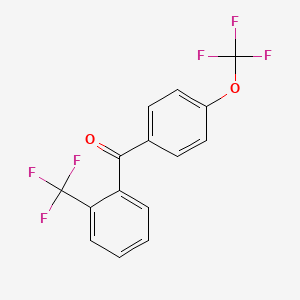
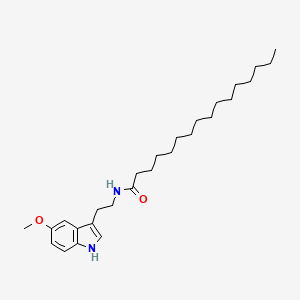
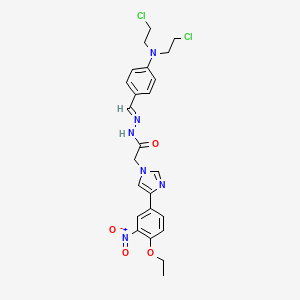

![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
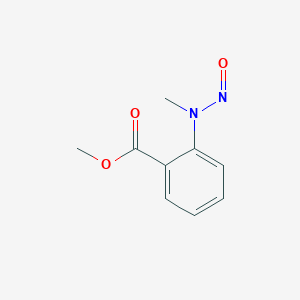
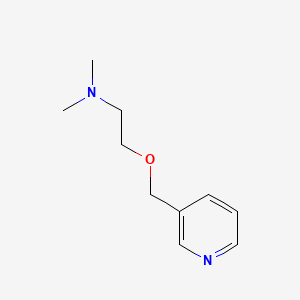
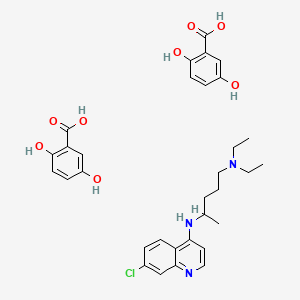
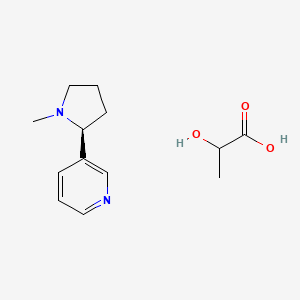
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
